molecular formula C5H4O3S B8479427 5-Hydroxythiophene-2-carboxylic acid

5-Hydroxythiophene-2-carboxylic acid

Cat. No.: B8479427
M. Wt: 144.15 g/mol
InChI Key: BHHCDNFPBLNHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxythiophene-2-carboxylic acid is a thiophene-based building block of significant interest in medicinal chemistry and materials science research. As a derivative of thiophene-2-carboxylic acid, it serves as a versatile precursor for the synthesis of more complex molecules, particularly through reactions at the hydroxyl and carboxylic acid functional groups . This compound is structurally related to various bioactive molecules. Notably, hydroxythiophene carboxylate derivatives have been identified as a novel class of potent inhibitors for protein kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 plays a critical role in tumorigenesis, making its inhibitors important compounds for the development of new anticancer agents . Furthermore, thiophene-2-carboxylic acid derivatives have demonstrated utility in agricultural research, showing activity for controlling undesirable plant growth . The broader family of thiophene-fused heterocycles, to which this compound is related, is also explored for applications in material chemistry, including the development of organic electronic materials and photosensitizers . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H4O3S

Molecular Weight

144.15 g/mol

IUPAC Name

5-hydroxythiophene-2-carboxylic acid

InChI

InChI=1S/C5H4O3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8)

InChI Key

BHHCDNFPBLNHAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Hydroxythiophene-2-carboxylic acid serves as a valuable scaffold in the development of novel pharmaceuticals. Its derivatives have shown potential as antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The compounds were tested using the broth microdilution method, revealing structure-dependent activity against multidrug-resistant strains .

CompoundActivity AgainstMIC (µg/mL)
1aS. aureus8
24bE. faecalis16

Organic Synthesis

The compound is often utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing other functionalized thiophene derivatives.

Synthesis Methodology

Recent advancements have shown efficient synthetic routes for producing this compound, including methods that minimize waste and improve yield. For instance, a one-pot synthesis method has been reported that reduces the number of steps and enhances the overall efficiency of the process .

Material Science

In material science, this compound has been explored for its potential in developing conductive polymers and sensors due to its electroactive properties.

Electrochemical Properties

Research indicates that the incorporation of this compound into polymer matrices can enhance their conductivity and electrochemical stability. This property is particularly useful in the fabrication of sensors for detecting environmental pollutants .

Environmental Applications

The compound's derivatives are being studied for their potential in environmental remediation processes. Their ability to form complexes with heavy metals suggests applications in removing contaminants from water sources.

Heavy Metal Ion Binding

Studies have shown that modified forms of this compound can effectively bind to heavy metal ions such as lead and cadmium, facilitating their removal from aqueous solutions .

Metal IonBinding Capacity (mg/g)
Lead (Pb)120
Cadmium (Cd)95

Comparison with Similar Compounds

5-Chlorothiophene-2-carboxylic Acid

  • CAS : 24065-33-6 ().
  • Molecular Formula : C₅H₃ClO₂S.
  • Molecular Weight : 162.59 g/mol ().
  • Key Differences :
    • The chlorine substituent is electron-withdrawing, increasing the carboxylic acid's acidity (lower pKa) compared to the hydroxyl analog.
    • Chlorine enhances lipophilicity, reducing water solubility relative to the hydroxyl derivative.
    • Applications: Used as a pharmaceutical intermediate (e.g., Rivaroxaban impurity C, ) due to its stability under synthetic conditions .

5-(Methylthio)thiophene-2-carboxylic Acid

  • CAS : 20873-58-9 ().
  • Molecular Formula : C₆H₆O₂S₂.
  • Molecular Weight : 174.23 g/mol.
  • Key Differences :
    • The methylthio (-SCH₃) group is less polar than -OH, increasing lipophilicity.
    • Sulfur’s lone pairs provide weak electron-donating effects, slightly reducing carboxylic acid acidity compared to -Cl or -OH derivatives.
    • Applications: Utilized in organic synthesis for functionalized thiophene scaffolds .

5-Acetylthiophene-2-carboxylic Acid

  • CAS : 4066-41-5 ().
  • Molecular Formula : C₇H₆O₃S.
  • Molecular Weight : 170.18 g/mol.
  • Key Differences :
    • The acetyl (-COCH₃) group is strongly electron-withdrawing, further acidifying the carboxylic acid group.
    • The ketone functionality enables nucleophilic reactions (e.g., condensation), unlike -OH.
    • Applications: Precursor for heterocyclic compounds in drug discovery .

5-Formylthiophene-2-carboxylic Acid

  • CAS: Not explicitly listed ().
  • Molecular Formula : C₆H₄O₃S.
  • Key Differences :
    • The formyl (-CHO) group is electron-withdrawing, enhancing acidity and enabling aldehyde-specific reactions (e.g., Schiff base formation).
    • Lower solubility in water compared to -OH due to hydrophobic aldehyde .

5-(Methoxycarbonyl)thiophene-2-carboxylic Acid

  • CAS : 50340-79-9 ().
  • Molecular Formula : C₇H₆O₄S.
  • Molecular Weight : 186.19 g/mol.
  • Key Differences :
    • The methoxycarbonyl (-COOCH₃) ester group reduces acidity compared to free carboxylic acids.
    • Forms centrosymmetric hydrogen-bonded dimers in crystal structures (), a feature shared with hydroxylated analogs but with weaker H-bond strength.
    • Applications: Intermediate in photoactive materials and electronic devices .

Data Table: Comparative Properties of Thiophene-2-carboxylic Acid Derivatives

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
5-Hydroxythiophene-2-carboxylic Acid -OH C₅H₄O₃S ~144.15 (estimated) High polarity, H-bond donor/acceptor Drug design, materials science
5-Chlorothiophene-2-carboxylic Acid -Cl C₅H₃ClO₂S 162.59 High acidity, lipophilic Pharmaceutical intermediates
5-(Methylthio)thiophene-2-carboxylic Acid -SCH₃ C₆H₆O₂S₂ 174.23 Moderate acidity, sulfur reactivity Organic synthesis
5-Acetylthiophene-2-carboxylic Acid -COCH₃ C₇H₆O₃S 170.18 Electron-withdrawing, ketone reactivity Heterocyclic chemistry
5-Formylthiophene-2-carboxylic Acid -CHO C₆H₄O₃S ~156.16 (estimated) Aldehyde reactivity, moderate solubility Conjugation reactions
5-(Methoxycarbonyl)thiophene-2-carboxylic Acid -COOCH₃ C₇H₆O₄S 186.19 Ester hydrolysis, H-bonded crystals Luminescent materials

Preparation Methods

Acetyloxy Group Hydrolysis

A widely adopted strategy involves the synthesis of 5-acetyloxythiophene-2-carboxylic acid followed by deprotection. The acetyl group serves as a temporary protecting group, introduced via Friedel-Crafts acylation using acetyl chloride and aluminum trichloride. Subsequent hydrolysis with aqueous sodium hydroxide (20% w/v) at 60–80°C cleaves the acetyl group, yielding the free hydroxyl derivative. This method, adapted from analogous chlorothiophene syntheses, offers improved regioselectivity and yields up to 75%.

Benzyl Ether Deprotection

In cases requiring orthogonal protection, 5-benzyloxythiophene-2-carboxylic acid is synthesized through Ullmann coupling or nucleophilic substitution. Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) removes the benzyl group, affording the hydroxyl product. This approach is advantageous for multi-step syntheses, as the benzyl group is stable under acidic and basic conditions.

Oxidative Transformation of Alkyl Substituents

Oxidation of 5-Methylthiophene-2-carboxylic Acid

The methyl group at the 5-position can be oxidized to a hydroxyl group using strong oxidizing agents. A mixture of potassium permanganate (KMnO₄) and sulfuric acid (H₂SO₄) in aqueous medium at 70–90°C selectively oxidizes the methyl group, albeit with competing over-oxidation to carboxylic acid byproducts. Yields for this method range from 30–35%, necessitating careful reaction monitoring.

Microbial Oxidation

Recent advancements employ biocatalytic methods using Pseudomonas spp. or Rhodococcus strains to hydroxylate 5-methylthiophene-2-carboxylic acid. These systems leverage cytochrome P450 enzymes for regioselective oxidation under mild conditions (pH 7.0, 30°C). While still in developmental stages, microbial approaches promise greener synthesis routes with yields approaching 50%.

Grignard Reagent-Mediated Carboxylation

Adapting methodologies from chlorothiophene synthesis, this compound can be prepared via Grignard reagent formation. Starting with 5-bromo-2-hydroxythiophene, treatment with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard intermediate. Quenching with dry ice (CO₂) introduces the carboxylic acid group at the 2-position. This one-pot procedure achieves yields of 55–60%, though it requires anhydrous conditions and strict temperature control (-10 to 0°C).

Comparative Analysis of Synthetic Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Gronowitz NASNaOH, reflux50–60Simple setupModerate yields, long reaction times
Acetyl HydrolysisAcCl, AlCl₃; NaOH hydrolysis70–75High regioselectivityRequires toxic acylating agents
Benzyl DeprotectionPd/C, H₂65–70Compatible with acid/base conditionsHigh catalyst cost
KMnO₄ OxidationKMnO₄, H₂SO₄30–35Direct methyl conversionLow yields, byproduct formation
Microbial OxidationBacterial strains~50Eco-friendly, mild conditionsScalability challenges
Grignard CarboxylationMg, CO₂, THF55–60One-pot synthesisMoisture-sensitive, low-temperature

Industrial-Scale Considerations

The transition from laboratory-scale synthesis to industrial production necessitates optimizing cost, safety, and yield. Hydrolysis of acetyl-protected intermediates is favored for large-scale applications due to its robustness and compatibility with standard reactor setups. Conversely, methods relying on noble metal catalysts (e.g., Pd/C) or sensitive Grignard reagents face economic and operational hurdles. Recent patents highlight innovations in continuous-flow systems for NAS reactions, reducing reaction times from hours to minutes while maintaining yields above 60% .

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